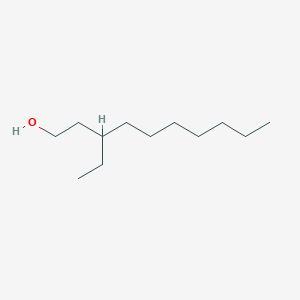
3-Ethyldecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a decane chain, with an ethyl group attached to the third carbon. This compound is a colorless liquid with a mild odor and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyldecan-1-OL can be synthesized through several methods. One common method involves the reduction of 3-ethyldecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydrogenation of 3-ethyldecanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a hydroxyl group, yielding the desired alcohol.
化学反応の分析
Types of Reactions
3-Ethyldecan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethyldecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 3-ethyldecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethyldecyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Ethyldecanoic acid.
Reduction: 3-Ethyldecane.
Substitution: 3-Ethyldecyl chloride.
科学的研究の応用
3-Ethyldecan-1-OL has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethyldecan-1-OL involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in membrane fluidity and permeability, influencing cellular processes.
類似化合物との比較
Similar Compounds
1-Decanol: Similar structure but lacks the ethyl group on the third carbon.
3-Methyldecan-1-OL: Similar structure with a methyl group instead of an ethyl group.
3-Propylheptan-1-OL: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
3-Ethyldecan-1-OL is unique due to the presence of the ethyl group on the third carbon, which can influence its physical and chemical properties compared to other similar alcohols
特性
CAS番号 |
220776-72-7 |
|---|---|
分子式 |
C12H26O |
分子量 |
186.33 g/mol |
IUPAC名 |
3-ethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h12-13H,3-11H2,1-2H3 |
InChIキー |
DRQIMDNMLFUNBH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


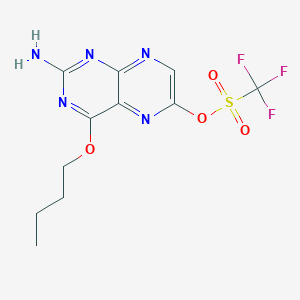
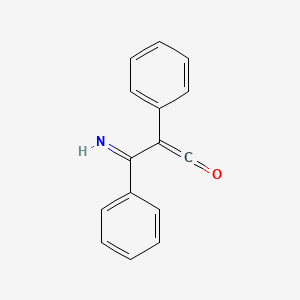
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
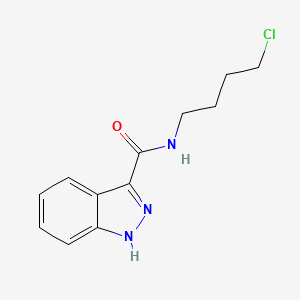

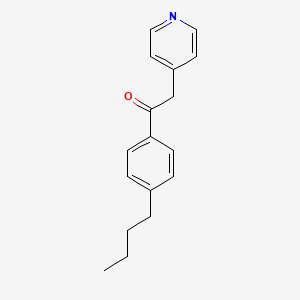

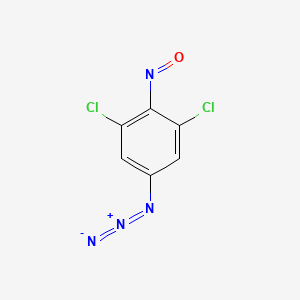
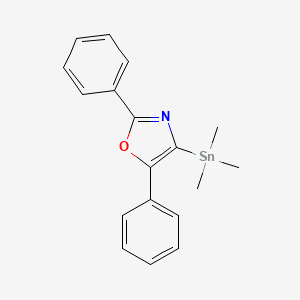
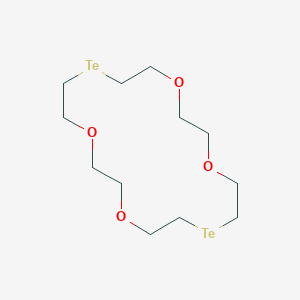
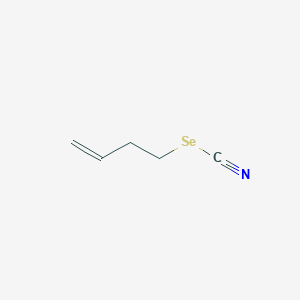
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
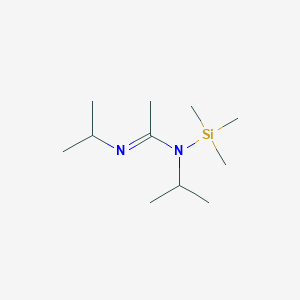
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
